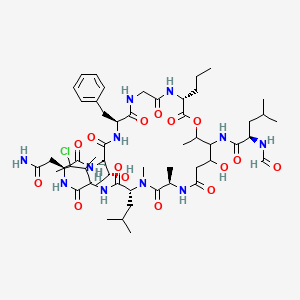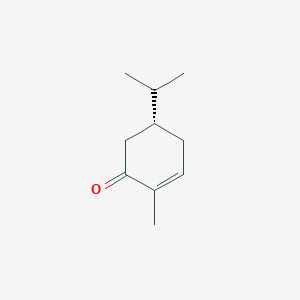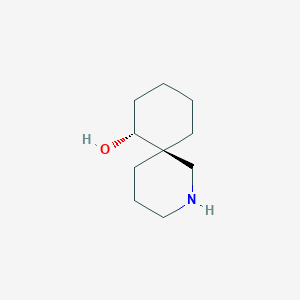
Crocetin dialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crocetin dialdehyde is an apo carotenoid diterpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 8- and 8'-positions. It is an enal, a dialdehyde and an apo carotenoid diterpenoid.
Scientific Research Applications
1. Enzymatic Conversion and Biochemical Analysis
Crocetin dialdehyde, generated from the cleavage of zeaxanthin, is an important precursor in crocetin production, a process catalyzed by aldehyde dehydrogenases (ALDHs). Gómez-Gómez et al. (2018) reported the enzymatic activity of various ALDHs over crocetin dialdehyde, revealing insights into the structural modeling and docking calculations. This study elucidates the specificity of ALDHs in the conversion process, highlighting the biochemical pathways involved in crocetin synthesis (Gómez-Gómez et al., 2018).
2. Microbial Production and Genetic Engineering
Wang et al. (2019) demonstrated the construction of Escherichia coli cell factories for crocin biosynthesis, a significant step in microbial production of crocetin and its derivatives. This study involved engineering E. coli with zeaxanthin-cleaving dioxygenases and glycosyltransferases, leading to successful crocetin dialdehyde synthesis and subsequent production of crocetin and crocin-5 (Wang et al., 2019).
3. Therapeutic Applications
The potential of crocetin in medical applications has been explored in various studies. Chen et al. (2015) investigated the anti-inflammatory effects of crocetin in a rodent tumor model, highlighting its role in downregulating proinflammatory cytokines and inhibiting COX-2 expression in cervical cancer cells (Chen et al., 2015).
4. Metabolic Engineering for Apocarotenoid Production
Ahrazem et al. (2022) presented an approach to engineer tomatoes for high levels of saffron apocarotenoids, including crocins and picrocrocin, derived from crocetin dialdehyde. This metabolic engineering technique resulted in tomatoes with enhanced antioxidant capacity and potential therapeutic applications in neurological disorders (Ahrazem et al., 2022).
properties
Product Name |
Crocetin dialdehyde |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial |
InChI |
InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+ |
InChI Key |
YHCIKUXPWFLCFN-QHUUTLAPSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=O)/C)/C)/C=C/C=C(/C=O)\C |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)
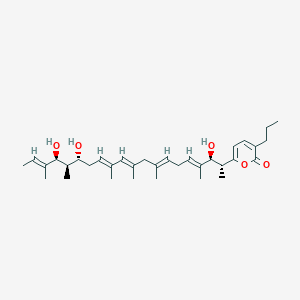

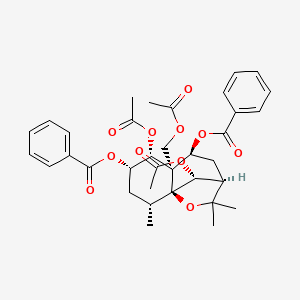

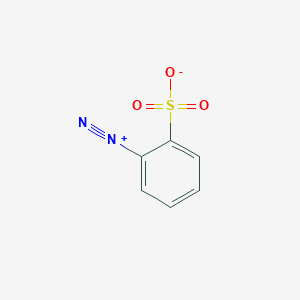
![2-Methyl-4-hydroxy-7-methoxy-5H-[1]benzopyrano[4,3-b]pyridine-5-one](/img/structure/B1248429.png)

